molecular formula C10H13ClN2O B177519 3-Chloro-4-morpholinoaniline CAS No. 55048-24-3

3-Chloro-4-morpholinoaniline

Cat. No.: B177519
CAS No.: 55048-24-3
M. Wt: 212.67 g/mol
InChI Key: BBUAXVLPFRRBQR-UHFFFAOYSA-N
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Description

3-Chloro-4-morpholinoaniline is a chemical compound with the molecular formula C10H13ClN2O. It is characterized by the presence of a chloro group and a morpholino group attached to an aniline ring. This compound is typically a colorless or light yellow crystalline solid and is soluble in organic solvents such as ethanol, chloroform, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-morpholinoaniline can be synthesized through the reaction of morpholine with 3-chloro-4-nitroaniline. The process involves the reduction of the nitro group to an amino group. One common method involves the use of iron and ammonium chloride in a mixture of ethanol and water under an inert atmosphere . The reaction is carried out at elevated temperatures, typically around 110°C, for about 0.75 hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-morpholinoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-morpholinoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-morpholinoaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-morpholinoaniline is unique due to the presence of both a chloro group and a morpholino group, which confer distinct chemical reactivity and biological activity. The chloro group allows for various substitution reactions, while the morpholino group enhances solubility and potential biological interactions .

Properties

IUPAC Name

3-chloro-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUAXVLPFRRBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068998
Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55048-24-3
Record name 3-Chloro-4-morpholinoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55048-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Chloro-4-morpholinoaniline
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Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Record name 3-chloro-4-morpholinoaniline
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Record name 3-CHLORO-4-MORPHOLINOANILINE
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Synthesis routes and methods

Procedure details

To a mixture of concentrated hydrochloric acid (1.0 mL) and water (50 mL) was added iron powder (7.55 g, 135 mmol) in one portion and the mixture was stirred at 65° C. for 15 min. The aqueous layer of the mixture was poured out and a solution of 4-(2-chloro-4-nitrophenyl)morpholine (3.28 g, 13.5 mmol) in MeOH (50 mL) was added to the above processed iron powder. The mixture was acidified to pH 3 with hydrochloric acid and stirred further at 65° C. for 45 min. The mixture was then cooled to rt, adjusted to pH 10 with Et3N and filtered and the filtrate was concentrated in vacuo. The residue was dissolved in DCM (150 mL) and the solution was washed with water (100 mL×3) and brine (100 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a white solid (2.05 g, 71%).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.55 g
Type
catalyst
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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